molecular formula C10H16N2O6 B14599626 Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- CAS No. 58717-01-4

Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)-

Cat. No.: B14599626
CAS No.: 58717-01-4
M. Wt: 260.24 g/mol
InChI Key: YJLDZGKIGNIAQO-WOCMDNMUSA-N
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Description

Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- is a stereoisomer of thymidine, a nucleoside composed of a deoxyribose sugar and the pyrimidine base thymine. This compound is a derivative of thymidine, which is a key component of DNA. Thymidine is known for its role in DNA synthesis and repair, making it crucial for cellular replication and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- involves the modification of the thymidine molecule. One common method includes the radiolysis of thymidine in N2O-saturated aqueous solutions, which leads to the formation of 5-hydroxy-5,6-dihydrothymidine and cis-5,6-dihydroxy-5,6-dihydrothymidine . The reaction conditions typically involve high-energy radiation to induce the necessary chemical changes.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis in a laboratory setting can be scaled up using similar radiolysis techniques under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can revert oxidized forms back to their original state.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of thymidine. These products can have different biological activities and properties compared to the parent compound.

Scientific Research Applications

Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- has several scientific research applications:

    Chemistry: It is used in studies involving nucleoside analogs and their chemical properties.

    Biology: The compound is studied for its role in DNA synthesis and repair mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.

Mechanism of Action

The mechanism of action of Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- involves its incorporation into DNA during replication. This can lead to the formation of DNA strands with modified nucleotides, affecting the overall structure and function of the DNA. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: The parent compound, essential for DNA synthesis.

    5-Hydroxy-5,6-dihydrothymidine: Another derivative formed through similar synthetic routes.

    cis-5,6-Dihydroxy-5,6-dihydrothymidine: A stereoisomer with different chemical and biological properties.

Uniqueness

Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its overall biological activity. This makes it a valuable compound for studying the effects of stereochemistry on nucleoside function and for developing new therapeutic agents.

Properties

CAS No.

58717-01-4

Molecular Formula

C10H16N2O6

Molecular Weight

260.24 g/mol

IUPAC Name

(5S,6S)-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5+,6-,7-,9+/m1/s1

InChI Key

YJLDZGKIGNIAQO-WOCMDNMUSA-N

Isomeric SMILES

C[C@H]1[C@@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O

Origin of Product

United States

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